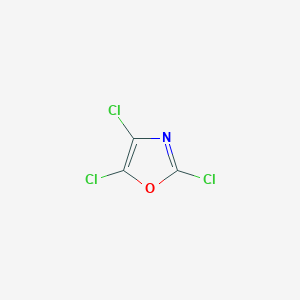

2,4,5-Trichloro-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

89570-49-0 |

|---|---|

Molecular Formula |

C3Cl3NO |

Molecular Weight |

172.39 g/mol |

IUPAC Name |

2,4,5-trichloro-1,3-oxazole |

InChI |

InChI=1S/C3Cl3NO/c4-1-2(5)8-3(6)7-1 |

InChI Key |

FJFUFOZWRAHFOP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(OC(=N1)Cl)Cl)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,4,5 Trichloro 1,3 Oxazole

Reactivity of Peripheral Halogen Substituents (Chlorine Atoms)

The chlorine atoms attached to the oxazole (B20620) core are susceptible to both nucleophilic substitution and reductive dehalogenation, providing avenues for further functionalization.

Nucleophilic Substitution Processes at Chlorinated Positions

The electron-withdrawing nature of the chlorine atoms activates the oxazole ring towards nucleophilic attack. vulcanchem.com In principle, each of the chlorine atoms at the 2, 4, and 5-positions can be displaced by a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the carbon atom bearing a chlorine atom, leading to the formation of a new bond and the expulsion of the chloride ion as a leaving group. gacariyalur.ac.in

The regioselectivity of these substitution reactions is influenced by the electronic environment of each position on the oxazole ring. The C2 and C5 positions are generally more reactive towards nucleophiles compared to the C4 position. pharmaguideline.com This is attributed to the electronic distribution within the heterocyclic ring.

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines. nih.gov For instance, reaction with sodium methoxide (B1231860) can lead to the replacement of a chlorine atom with a methoxy (B1213986) group. The specific reaction conditions, such as temperature and solvent, can be optimized to favor the substitution at a particular position.

| Reactant | Nucleophile | Product | Reference |

| 4,5,6-Trichloro-1,3-benzoxazole-2(3H)-thione | Sodium Methoxide | 4-Methoxy-5,6-dichloro-1,3-benzoxazole-2(3H)-thione | vulcanchem.com |

| 2,4,6-Trichloro-1,3,5-triazine | Phenethyl alcohol | 2,4-dichloro-6-phenethoxy-1,3,5-triazine | nih.gov |

| 2,4-dichloro-6-phenethoxy-1,3,5-triazine | 3-methylbutan-2-thiol | 2-chloro-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazine | nih.gov |

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively or completely remove the chlorine atoms from the 2,4,5-trichloro-1,3-oxazole core. This transformation is typically achieved using reducing agents. A common method for C-C bond formation is the Wurtz-Fittig reaction, which involves the sodium-mediated coupling of two aryl halides. rsc.org This reaction proceeds through a free radical mechanism involving dehalogenation, diffusion of the dehalogenated molecules, and subsequent coupling. rsc.org

Another approach involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

Biological methods for reductive dehalogenation have also been explored. For example, the bacterium Trichlorobacter thiogenes has been shown to reductively dechlorinate trichloroacetate (B1195264) to dichloroacetate. nih.gov While this specific example does not involve this compound, it highlights the potential for microbial systems in dehalogenation processes. nih.gov

Transformations Involving the 1,3-Oxazole Ring System

The 1,3-oxazole ring itself can undergo a variety of transformations, leading to the formation of new heterocyclic systems or functionalized open-chain compounds.

Ring Expansion and Contraction Reactions

Oxazole rings can participate in cycloaddition reactions, which can lead to ring expansion. d-nb.info For example, the Diels-Alder reaction of an oxazole with a dienophile can result in the formation of a pyridine (B92270) ring after a retro-Diels-Alder step. pharmaguideline.com Electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com

Ring contraction is less common but can occur under specific conditions. The specific transformations for this compound would depend on the reagents and reaction conditions employed.

Recyclization Pathways for Functionalized Azoles

Functionalized oxazoles can serve as precursors for other heterocyclic systems through recyclization reactions. nuph.edu.ua These transformations often involve cleavage of the oxazole ring followed by intramolecular cyclization. For instance, treatment of certain 5-amino-1,3-oxazoles with acid can lead to cleavage of the oxazole ring and subsequent formation of phosphonodipeptides. rsc.org

Another example is the transformation of 3-(2-aminoaryl)-1,2,4-oxadiazoles into 3-acylaminoindazoles, which proceeds through a ring-opening and recyclization mechanism. rsc.org The reaction of NH-1,2,3-triazoles with trichloroacetic anhydride (B1165640) can yield 2-unsubstituted oxazoles, demonstrating a unique transformation where the anhydride acts as a one-carbon building block. nih.gov

Selective Functionalization and Derivatization on the Oxazole Core

Beyond the manipulation of the chlorine substituents, the oxazole core itself can be selectively functionalized. Metalation using strong bases like TMPMgCl·LiCl or TMPZnCl·LiCl allows for the introduction of various electrophiles at the C2, C4, and C5 positions. acs.org This method provides a general route to synthesize 2,4,5-trisubstituted oxazoles by reacting the resulting magnesiated or zincated species with electrophiles such as aryl halides, allylic halides, acid chlorides, and silylating agents. acs.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for the functionalization of oxazoles. organic-chemistry.org For example, direct arylation at the C2 and C5 positions can be achieved with high regioselectivity using specific phosphine (B1218219) ligands. organic-chemistry.org These methods tolerate a wide range of functional groups and allow for the synthesis of highly decorated oxazole derivatives. organic-chemistry.org

Electrophilic Introduction of Substituents (Indirect Routes)

Direct electrophilic substitution on the oxazole ring is generally a difficult process, requiring the presence of activating, electron-donating groups to proceed effectively. pharmaguideline.comcopbela.org The this compound molecule is heavily deactivated by its three halogen substituents, making direct electrophilic attack highly unfavorable. The positions on the oxazole ring most susceptible to electrophilic attack are typically C4, followed by C5, and then C2, but the presence of chlorine atoms at these positions further inhibits such reactions. pharmaguideline.com

Given these limitations, the introduction of new substituents via electrophilic means must rely on indirect strategies. One such potential strategy is the "halogen dance" rearrangement. nih.gov This process involves an initial deprotonation by a strong base, typically at a carbon atom adjacent to a halogen, followed by a rearrangement where the halogen and the metal cation exchange positions. nih.gov While demonstrated on bromo- and phenylthio-substituted oxazoles, this methodology could theoretically be applied to trichloro-oxazoles. For instance, a kinetically controlled deprotonation could lead to a lithiated intermediate that subsequently isomerizes to a more thermodynamically stable species, which can then be trapped by an electrophile. nih.gov This sequence allows for the introduction of a substituent at a position that was not the initial site of deprotonation, providing an indirect route for functionalization.

Reactions with Carbon- and Heteroatom-Nucleophiles (e.g., Amines, Amidines)

In contrast to its inertness towards electrophiles, the electron-deficient this compound is highly reactive towards nucleophiles. The chlorine atoms serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that of other polychlorinated nitrogen heterocycles like 2,4,6-trichloro-1,3,5-triazine (TCT), which readily undergoes stepwise substitution with a variety of nucleophiles. nih.govfrontiersin.org

The positions C2, C4, and C5 of the oxazole ring exhibit different levels of reactivity towards nucleophilic attack. The C2 position is generally the most electron-deficient and, therefore, a primary site for nucleophilic substitution, especially when a good leaving group is present. pharmaguideline.comwikipedia.org Following C2, the C5 and C4 positions can also react, with the precise order of substitution often depending on the nature of the nucleophile and the reaction conditions.

Reactions with various nucleophiles lead to a diverse array of substituted oxazoles:

Heteroatom Nucleophiles: Amines, alcohols, and thiols can displace the chlorine atoms to form amino-, alkoxy-, and thio-substituted oxazoles, respectively. The chloromethyl group on some oxazole derivatives is known to undergo nucleophilic substitution with amines or thiols. The high reactivity of polychlorinated heteroaromatics with N, S, and O-nucleophiles is well-documented. nih.govfrontiersin.org

Carbon Nucleophiles: While less common, reactions with carbon-based nucleophiles such as organometallic reagents or carbanions could potentially be used to form new carbon-carbon bonds at the chlorinated positions.

The stepwise and controlled substitution of the chlorine atoms allows for the synthesis of complex, multisubstituted oxazole derivatives.

Table 1: Representative Nucleophilic Substitution Reactions on Chloro-Oxazoles Note: This table is illustrative of general reactivity patterns for chloro-substituted oxazoles based on analogous systems, as specific data for this compound is sparse in the reviewed literature.

| Nucleophile | Reagent Type | Expected Product Type | Position of Substitution |

| Amine (R-NH₂) | Nitrogen Nucleophile | 2-Amino-4,5-dichloro-1,3-oxazole | C2 (most likely) |

| Amidine | Nitrogen Nucleophile | Substituted amidino-oxazole | C2, C4, or C5 |

| Alkoxide (R-O⁻) | Oxygen Nucleophile | 2-Alkoxy-4,5-dichloro-1,3-oxazole | C2 (most likely) |

| Thiolate (R-S⁻) | Sulfur Nucleophile | 2-Thioether-4,5-dichloro-1,3-oxazole | C2 (most likely) |

| Organolithium (R-Li) | Carbon Nucleophile | 2-Alkyl/Aryl-4,5-dichloro-1,3-oxazole | C2 (most likely) |

Modification of Phosphorylated Oxazole Derivatives

Phosphorylated oxazoles are a significant class of compounds, often synthesized as precursors to phosphopeptide mimetics and other biologically active molecules. researchgate.netnuph.edu.ua The modification of these phosphorylated scaffolds opens pathways to new derivatives with tailored properties. nuph.edu.ua A common starting point for these modifications involves diethyl 5-amino-2-alkyl-1,3-oxazol-4-ylphosphonates. mfd.org.mk

The chemical transformations of these phosphorylated oxazoles can be categorized into several types:

Modification of the Phosphorus Group: The phosphonate (B1237965) ester can be hydrolyzed or converted into other phosphorus-containing functionalities. This allows for tuning the acidity and steric properties of the phosphorus moiety.

Modification of Substituents: Other substituents on the oxazole ring can be chemically altered. For instance, amino groups can be acylated or alkylated. The interaction of 4-phosphorylated 5-amino-2-aminoalkyl-1,3-oxazoles with unsaturated azlactones leads to the formation of new derivatives containing dehydroamino acid fragments. researchgate.netmfd.org.mk

Ring-Opening and Recyclization: The oxazole ring itself can be opened under certain conditions, which is particularly useful for synthesizing phosphorylated peptidomimetics. nuph.edu.ua For example, some 1,3-oxazole derivatives can undergo ring-opening to yield phosphorylated tripeptides. researchgate.net

These modifications are crucial for developing new compounds for pharmacological studies, including potential antihypertensive agents that act as phosphodiesterase inhibitors. mfd.org.mknih.gov

Table 2: Examples of Modifications on Phosphorylated Oxazole Scaffolds

| Modification Type | Reagents/Conditions | Resulting Transformation | Reference |

| N-Acylation | Unsaturated Azlactones | Formation of peptidomimetics with dehydroamino acid moieties | mfd.org.mk |

| Hydrazinolysis | Hydrazine Hydrate | Removal of phthalimido protecting group to yield free amino group | mfd.org.mk |

| Ring Opening | Acidic conditions | Hydrolysis of the oxazole ring to form α-aminophosphonates | researchgate.net |

| Double Bond Reduction | Zinc in Acetic Acid | Reduction of dehydroamino acid double bond to saturated peptidomimetic | researchgate.net |

Computational and Theoretical Investigations of 2,4,5 Trichloro 1,3 Oxazole

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic characteristics of 2,4,5-Trichloro-1,3-oxazole. These computational tools provide a molecular-level understanding of its structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com DFT calculations, such as those using the B3LYP functional with a 6-31G basis set, are employed to determine the optimized geometry and electronic properties of oxazole (B20620) derivatives. nih.gov These calculations are essential for understanding the ground state electron density, total energy, and molecular structure. mdpi.com

DFT methods are also applied to study the reactivity of organic molecules by calculating theoretical reactivity indices. nih.gov For instance, the electrophilicity and nucleophilicity indices, as well as local condensed indices like electrophilic and nucleophilic Parr functions, can be determined to predict the reactive behavior of the molecule. nih.gov The accuracy of DFT calculations can be influenced by the choice of functional, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for many molecular properties. mdpi.com However, for certain properties, more advanced functionals may be necessary to achieve higher accuracy. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. DFT methods are commonly used to calculate vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.nettandfonline.com

For example, the gauge-invariant atomic orbital (GIAO) method is a widely used approach for calculating NMR spectra. researchgate.netmdpi.com Theoretical IR and Raman spectra can be obtained through DFT calculations, and the assignments of fundamental vibrations are often based on the potential energy distribution (PED) of the vibrational modes. researchgate.net These theoretical predictions show good agreement with experimental data for similar halogenated organic compounds. researchgate.nettandfonline.com The mass spectrum of a molecule can also be analyzed theoretically to understand its fragmentation patterns and stability. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| NMR | ¹H and ¹³C Chemical Shifts | GIAO/DFT |

| IR/Raman | Vibrational Frequencies | DFT/B3LYP |

| Mass Spectrometry | Fragmentation Patterns | - |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and chemical reactivity of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying potential.

Typically, red and yellow areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. mdpi.com For oxazole derivatives, MEP analysis can identify the most reactive sites on the molecule. mdpi.comresearchgate.net For instance, in related heterocyclic compounds, nucleophilic regions are often localized near nitrogen atoms and other electronegative groups. mdpi.com This analysis provides insights into the molecule's intermolecular interactions and potential binding sites. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization. uni-muenchen.denih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.deuba.ar

NBO analysis provides information about the stabilization energies associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These interactions, often referred to as "delocalization" corrections, indicate departures from an idealized Lewis structure. uni-muenchen.de In heterocyclic systems, NBO analysis can reveal significant interactions, such as those between lone pairs of heteroatoms and antibonding orbitals of adjacent bonds, which contribute to the molecule's stability and geometry. nih.govresearchgate.net

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| Lone Pair (n) | Antibonding sigma (σ) | Hyperconjugation | Stabilization, influences bond lengths |

| Bonding sigma (σ) | Antibonding sigma (σ) | Hyperconjugation | Delocalization of electron density |

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Computational studies are crucial for elucidating the mechanisms and regioselectivity of reactions involving oxazole derivatives. Theoretical calculations, often using DFT methods, can map out the potential energy surfaces of reactions, identifying transition states and intermediates. nih.govmdpi.com

For example, studies on the (3+2) cycloaddition reactions of oxazoles have utilized quantum chemical calculations to understand the reaction pathways and predict the preferred regiochemistry. mdpi.com These theoretical investigations can challenge and refine previously held assumptions about reaction mechanisms. mdpi.com By analyzing the electronic structure of reactants and transition states, researchers can gain insights into the factors that control the outcome of a reaction, such as electronic and steric effects. mdpi.com

Molecular Modeling and Docking Methodologies (for interaction prediction)

Molecular modeling and docking are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. mdpi.com These methods are widely used in drug discovery and design. nih.govbibliotekanauki.pl

Molecular docking simulations place the molecule (ligand) into the binding site of a protein and estimate the binding affinity and preferred orientation. mdpi.com The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov For example, in studies of related heterocyclic compounds, docking has been used to predict their potential as enzyme inhibitors, with the calculated binding energies correlating with their inhibitory activity. mdpi.com These computational predictions can then guide the synthesis and experimental testing of new compounds with desired biological activities. nih.gov

Advanced Computational Methodologies for Structure-Related Properties

Advanced computational methods are crucial for understanding the electronic structure, reactivity, and physical properties of molecules without the need for direct experimental measurement. For a substituted heterocyclic compound such as this compound, these techniques can provide deep insights into its behavior at a molecular level.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. wikipedia.orgbiointerfaceresearch.com It extends the principles of ground-state DFT to describe phenomena involving the absorption or emission of light. mdpi.com The core idea is that the time-dependent electron density of a system determines all of its time-dependent properties. mdpi.com

In practice, TD-DFT is most commonly used in its linear-response formulation to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These energies are fundamental to understanding a molecule's UV-Vis absorption spectrum. scirp.org The method also yields oscillator strengths, which are proportional to the intensity of the corresponding spectral bands. scirp.org

For a molecule like this compound, a TD-DFT calculation would involve:

Geometry Optimization: First, the molecule's most stable three-dimensional structure (ground state) is determined using DFT.

Excitation Energy Calculation: Subsequently, TD-DFT calculations are performed on the optimized geometry to compute the energies of various electronic transitions (e.g., n → π* or π → π*) and their corresponding oscillator strengths. blueberriesconsulting.com

This analysis allows for the prediction and interpretation of the experimental absorption spectrum. By examining the molecular orbitals involved in the main transitions, one can understand how the electronic structure (e.g., the oxazole ring, chlorine substituents) influences the molecule's interaction with light. scirp.org While TD-DFT studies have been conducted on various oxazole derivatives to understand their photophysical properties, specific data for this compound remains elusive in the searched literature. rsc.org

Table 1: Hypothetical TD-DFT Data for an Oxazole Derivative This table is for illustrative purposes only, as specific data for this compound is not available.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|---|

| S1 | 4.50 | 275 | 0.005 | HOMO -> LUMO+1 | n -> π* |

| S2 | 4.95 | 250 | 0.150 | HOMO -> LUMO | π -> π* |

| S3 | 5.42 | 229 | 0.080 | HOMO-1 -> LUMO | π -> π* |

Topological indices are numerical descriptors derived from the molecular graph of a compound. biointerfaceresearch.com These indices quantify aspects of molecular size, shape, branching, and complexity, and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. tamug.edu They provide a mathematical representation of the molecular structure that can be correlated with various physicochemical properties and biological activities.

The calculation of topological indices does not require computationally expensive quantum mechanical methods but is instead based on graph theory. For a molecule like this compound, the process involves representing the molecule as a graph where atoms are vertices and bonds are edges. Various indices can then be calculated, such as:

Wiener Index (W): Based on the sum of distances between all pairs of vertices.

Randić Index (χ): Related to the degree of branching in the molecule.

Zagreb Indices (M1, M2): Based on the degrees of the vertices.

These indices can be correlated with electronic parameters. For instance, studies on other heterocyclic compounds have used topological indices to model properties like electron affinity, ionization potential, and energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). growingscience.com A study on an oxazole-substituted compound used a related method, Quantum Theory of Atoms in Molecules (QTAIM), to analyze the topological parameters of the electron density at bond critical points, revealing details about bonding and stereoelectronic effects. researchgate.net However, a specific topological index analysis for this compound is not found in the available literature.

Table 2: Common Topological Indices This table lists common indices and the structural information they encode. Specific values for this compound are not available.

| Topological Index | Basis of Calculation | Related Molecular Property |

|---|---|---|

| Wiener Index (W) | Sum of all shortest path distances between pairs of atoms | Molecular volume, boiling point |

| Randić Connectivity Index (χ) | Connectivity of atoms (vertex degrees) | Molecular surface area, lipophilicity |

| First Zagreb Index (M1) | Sum of squares of vertex degrees | Branching, strain energy |

| Second Zagreb Index (M2) | Sum of products of degrees of adjacent vertices | Acentric factor, π-electron energy |

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field, such as that from a high-intensity laser. wikipedia.org Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response.

Computational chemistry, particularly DFT, is a standard method for calculating the hyperpolarizability of molecules. researchgate.net The calculations can predict the static (in a non-oscillating field) and dynamic (in a frequency-dependent field) hyperpolarizability. The results help in understanding the structure-property relationships that govern NLO activity, such as the role of electron-donating and electron-withdrawing groups, and the extent of π-conjugation. nih.gov

For this compound, a hyperpolarizability calculation would provide insight into its potential as an NLO material. The chlorine atoms act as electron-withdrawing groups, which can influence the charge distribution and polarizability of the π-system in the oxazole ring. Theoretical studies on other oxazole derivatives have shown good correlation between calculated and experimental hyperpolarizability values, validating the computational approach. nih.gov Despite the utility of this analysis, specific hyperpolarizability calculations for this compound were not identified in the searched literature.

Table 3: Representative Hyperpolarizability Components This table illustrates typical output from a hyperpolarizability calculation. Specific values for this compound are not available.

| Property | Value (atomic units, a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 85 |

| Total First Hyperpolarizability (β_tot) | 150 |

Strategic Utility and Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The inherent reactivity of the chlorine atoms on the 2,4,5-trichloro-1,3-oxazole core makes it an excellent electrophilic substrate for a variety of nucleophilic substitution and cross-coupling reactions. This reactivity is the foundation of its utility as a versatile synthetic intermediate.

Precursor for Multi-Functionalized and Structurally Diverse Oxazoles

The stepwise substitution of the chlorine atoms on this compound allows for the controlled introduction of various functional groups, leading to a wide array of multi-functionalized oxazole (B20620) derivatives. The differential reactivity of the chlorine atoms at the C2, C4, and C5 positions can be exploited to achieve regioselective synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful methods for creating carbon-carbon bonds at these positions. rsc.orgmdpi.comuwindsor.ca

The ability to introduce aryl, heteroaryl, alkyl, and alkynyl groups allows for the generation of a vast chemical space of substituted oxazoles. organic-chemistry.orgrsc.org Research has demonstrated that various substituted oxazoles can be synthesized from readily available starting materials, highlighting the modular nature of oxazole synthesis. researchgate.netbeilstein-journals.org This modularity is crucial for creating libraries of compounds for screening in drug discovery and materials science.

Below is a table summarizing the types of functionalized oxazoles that can be accessed from chloro-substituted oxazole precursors.

| Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | Organoboron compounds | Aryl- or heteroaryl-substituted oxazoles |

| Stille | Organostannanes | Aryl-, heteroaryl-, or alkyl-substituted oxazoles |

| Sonogashira | Terminal alkynes | Alkynyl-substituted oxazoles |

| Nucleophilic Substitution | Amines, thiols, alcohols | Amino-, thio-, or alkoxy-substituted oxazoles |

Construction of Complex Heterocyclic Architectures

Beyond simple functionalization, this compound can be used as a scaffold to construct more complex heterocyclic systems. The oxazole ring itself can be a part of a larger, more intricate molecular architecture. For example, the functional groups introduced onto the oxazole core can possess further reactivity, enabling subsequent cyclization reactions to form fused or linked heterocyclic systems.

The synthesis of bis-heterocycles, where the oxazole is linked to another heterocyclic ring such as a thiazole (B1198619) or another oxazole, has been reported. scielo.org.mx These complex structures are often found in natural products with significant biological activity. nih.gov Furthermore, the oxazole unit can be incorporated into star-shaped molecules with a central core, which have applications in materials science. wiley.comrsc.org The van Leusen oxazole synthesis is a notable method for constructing the oxazole ring itself, which can then be further elaborated. semanticscholar.org

Design and Synthesis of Advanced Materials Components

The electronic and photophysical properties of oxazole derivatives make them attractive components for advanced materials. The ability to tune these properties through the introduction of different substituents on the oxazole ring is a key advantage.

Components for Organic Electronic Materials

While direct applications of this compound in organic electronic devices are not extensively documented, its derivatives, specifically 2,5-diaryloxazoles, are known to be of interest in this field. acs.org These types of compounds can serve as building blocks for materials used in:

Organic Light-Emitting Diodes (OLEDs): Star-shaped molecules with emissive properties, which can be synthesized from functionalized heterocyclic cores, are relevant to OLED technology. wiley.com

Organic Field-Effect Transistors (OFETs): The charge-transport properties of π-conjugated systems containing heterocyclic units are crucial for OFET performance. wiley.com

Organic Solar Cells (OSCs): Donor-acceptor molecules, which can be constructed using electron-rich and electron-poor heterocyclic components, are fundamental to the function of organic solar cells. wiley.com

The synthesis of these materials often relies on cross-coupling reactions to build up the desired conjugated systems. wiley.com

Development of Fluorescent Probes

Oxazole-containing compounds can exhibit fluorescence, and this property can be modulated by the substituents on the oxazole ring. chemrxiv.org This makes them candidates for the development of fluorescent probes for various applications, including biological imaging. nih.govnih.govsrce.hrmdpi.com The general principle involves creating a molecule where the fluorescence is sensitive to its environment or to the binding of a specific analyte.

While the direct use of this compound as a fluorescent probe is unlikely due to quenching effects from the chlorine atoms, it serves as a valuable precursor to fluorescent oxazole derivatives. By replacing the chlorine atoms with appropriate chromophoric and fluorophoric groups, highly fluorescent molecules can be synthesized. For instance, the introduction of arylethynyl groups can lead to fluorescent triazoles, a related class of heterocycles. nih.gov The synthesis of such probes often involves "click chemistry" reactions with azides or alkynes. chemrxiv.orgmdpi.com

Intermediates for the Synthesis of Potential Lead Compounds

The oxazole scaffold is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. nih.govsemanticscholar.orgnih.gov Therefore, this compound represents a key intermediate for the synthesis of potential lead compounds in drug discovery. Its ability to be selectively functionalized allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The synthesis of 2,4,5-trisubstituted oxazoles is of particular interest as this substitution pattern is found in many pharmacologically potent molecules. researchgate.netbeilstein-journals.org For example, certain trisubstituted oxazoles are key intermediates in the synthesis of PPAR agonists for the treatment of type 2 diabetes. researchgate.net The development of efficient synthetic routes to these compounds is therefore a significant area of research. These routes often involve the construction of the oxazole ring from acyclic precursors or the functionalization of a pre-existing oxazole core. researchgate.netresearchgate.net

The table below highlights some classes of biologically active compounds that contain the oxazole moiety and could potentially be accessed through synthetic pathways involving functionalized oxazole intermediates.

| Class of Compound | Biological Activity |

| Bengazoles | Anthelmintic |

| Phorboxazoles | Cytotoxic |

| Diazonamides | Antitumor |

| Pimprinine | Antimicrobial |

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Trichloro-1,3-oxazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of chlorinated oxazoles often involves cyclization of appropriately substituted precursors. For example, oxazole derivatives can be synthesized via chlorination of oximes (e.g., using phosphorus pentachloride) followed by cyclization with ethyl acetoacetate . Key parameters include:

- Solvent choice : Absolute ethanol or acetic acid improves reaction homogeneity and reduces side reactions .

- Catalytic additives : Glacial acetic acid (5 drops) can enhance condensation efficiency during cyclization .

- Purification : Vacuum evaporation and recrystallization from ethanol yield higher purity products .

Optimization should prioritize minimizing chlorinated byproducts (e.g., dioxins) through controlled stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR can identify substituent positions. For example, the absence of a proton signal at δ 7.5–8.5 ppm confirms full chlorination of the oxazole ring .

- IR : Stretching vibrations at ~1650 cm (C=N) and ~750 cm (C-Cl) validate the oxazole backbone and trichloro substitution .

- Mass Spectrometry : Molecular ion peaks at m/z 196 (M) with isotopic patterns consistent with three chlorine atoms confirm the molecular formula .

- X-ray Crystallography : Resolves bond angles and planarity of the oxazole ring, critical for reactivity studies (e.g., C2-Cl bond length ~1.73 Å) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodological Answer :

- Decomposition Risks : Hydrolysis in aqueous media can generate chlorophenols; storage in anhydrous solvents (e.g., THF) under inert gas (N) is recommended .

- Light Sensitivity : UV exposure may induce homolytic C-Cl bond cleavage; amber glassware and dark storage are advised .

- Thermal Stability : Differential Scanning Calorimetry (DSC) should assess exothermic decomposition above 150°C .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV), explaining electrophilic substitution preferences at the C4 position .

- Reactivity Modeling : Fukui indices identify C5 as the most nucleophilic site, guiding functionalization strategies .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in ethanol or DMSO for reaction pathway validation .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Bioassay Standardization : Use MIC (Minimum Inhibitory Concentration) protocols against reference strains (e.g., E. coli ATCC 25922) to reduce variability .

- Structure-Activity Relationships (SAR) : Compare logP values and Cl-substitution patterns; increased lipophilicity (logP >2.5) correlates with antifungal efficacy against Candida albicans .

- Toxicity Profiling : Assess dioxin-like byproducts (e.g., TCDD) via GC-MS to rule out confounding effects .

Q. What strategies mitigate chlorinated byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Reaction Monitoring : In-situ FTIR tracks intermediate oxime chloride formation to avoid over-chlorination .

- Catalytic Alternatives : Replace PCl with SOCl in dichloromethane to reduce dioxin generation .

- Purification Techniques : Column chromatography (silica gel, hexane:EtOAc 4:1) removes low-polarity impurities like 2,4,5-trichlorophenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.